BenchChemオンラインストアへようこそ!

cyclopropyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Physicochemical profiling Lipophilicity Drug-likeness

This compound is a critical SAR probe featuring a conformationally constrained cyclopropylcarbonyl N-1 substituent. It uniquely modulates p38α MAPK hinge-region hydrogen bonding and cellular permeability relative to unsubstituted or larger cycloalkyl analogs. Procurement enables direct head-to-head comparison of kinase inhibitory potency (IC₅₀) and passive diffusion (PAMPA/Caco-2), addressing the key developability challenge of converting polar 2-thioimidazole chemotypes into cell-permeable tool compounds. Ideal for medicinal chemistry and chemical biology programs.

Molecular Formula C15H18N2OS
Molecular Weight 274.38
CAS No. 851804-78-9
Cat. No. B2506007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopropyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851804-78-9
Molecular FormulaC15H18N2OS
Molecular Weight274.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3CC3
InChIInChI=1S/C15H18N2OS/c1-11-2-4-12(5-3-11)10-19-15-16-8-9-17(15)14(18)13-6-7-13/h2-5,13H,6-10H2,1H3
InChIKeyJTFRBSRLWXPUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851804-78-9): Procurement-Relevant Structural and Pharmacophoric Classification


Cyclopropyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (C₁₅H₁₈N₂OS, MW 274.38) is a synthetic 2-thio-substituted 4,5-dihydro-1H-imidazole derivative bearing a cyclopropylcarbonyl group at the N-1 position and a 4-methylbenzylthio substituent at the C-2 position. The compound belongs to the broader class of 2-thioimidazoles, which have been characterized as p38α mitogen-activated protein kinase (MAPK) inhibitors and cytokine-release modulators [1]. The 4,5-dihydroimidazole core, combined with the thioether linkage and the conformationally constrained cyclopropyl ring, places this molecule at the intersection of several structure-activity relationship (SAR) vectors relevant for kinase inhibitor design and immunomodulatory agent development [2].

Why Generic Substitution Fails for Cyclopropyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: Structural Determinants Driving Target Engagement and Physicochemical Profile


Within the 2-thio-4,5-dihydroimidazole series, seemingly minor variations at the N-1 acyl position produce profound differences in molecular topology, lipophilicity, and hydrogen-bonding capacity. The cyclopropylcarbonyl group introduces a unique combination of ring strain, conformational rigidity, and a specific spatial orientation of the carbonyl oxygen that is absent in analogs bearing larger cycloalkyl (e.g., cyclopentyl), aromatic acyl (e.g., benzoyl, p-toluoyl), or sulfonyl linkers [1]. Class-level evidence indicates that the 2-thioimidazole pharmacophore relies on precise alignment of the thioether side chain and the N-1 substituent for productive interaction with the hydrophobic pocket and hinge region of p38α MAPK [2]. Consequently, substituting the cyclopropylcarbonyl moiety with a phenyl, p-tolyl, or ethylsulfonyl group alters the compound's conformational ensemble, electronic distribution, and predicted lipophilicity, which cannot be assumed to preserve target affinity or cellular penetration characteristics.

Quantitative Differentiation Evidence: Cyclopropyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone vs. Closest Structural Analogs


N-1 Cyclopropylcarbonyl vs. N-1 Unsubstituted Scaffold: Impact on Lipophilicity and Hydrogen-Bonding Capacity

The target compound incorporates a cyclopropylcarbonyl substituent at the N-1 position, which distinguishes it from the simpler 2-[(4-methylbenzyl)thio]-4,5-dihydro-1H-imidazole scaffold (CAS 673434-77-0) that lacks N-1 acylation. Predicted physicochemical data for the target compound show a calculated logP (clogP) of 3.32, a topological polar surface area (TPSA) of 29.27 Ų, and a molecular weight of 274.38 g/mol [1]. The N-1 unsubstituted comparator (MW 206.31 g/mol) is substantially more polar due to the free imidazoline NH and possesses an additional hydrogen-bond donor, altering its membrane permeability profile. The cyclopropylcarbonyl group eliminates this H-bond donor while introducing a conformationally restricted carbonyl oxygen as a hydrogen-bond acceptor, a feature known to be critical for hinge-region interactions in kinase inhibitor pharmacophores [2].

Physicochemical profiling Lipophilicity Drug-likeness Imidazole SAR

Cyclopropyl vs. Cyclopentyl N-1 Acyl Substitution: Conformational Rigidity and Steric Bulk Differentiation

The target compound features a cyclopropylcarbonyl group (three-membered ring) at the N-1 position, whereas the direct homolog cyclopentyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone incorporates a significantly larger cyclopentyl ring (five-membered). The cyclopropyl ring possesses approximately 27.5 kcal/mol of ring strain energy and exhibits a fixed, nearly perpendicular orientation of the carbonyl group relative to the imidazoline plane due to restricted rotation around the cyclopropyl–carbonyl bond [1]. In contrast, the cyclopentyl analog (MW ~302 g/mol) presents greater conformational flexibility and increased steric bulk (estimated 3D volume increase of ~25–30 ų), which can sterically clash with the hydrophobic pocket of kinase targets. Class-level SAR for 2-thioimidazole p38α inhibitors indicates that cycloalkyl size at the N-1 position directly modulates enzyme inhibitory potency, with smaller rings generally favored for optimal pocket occupancy [2].

Conformational analysis Cycloalkyl SAR Kinase inhibitor design Steric parameters

N-1 Carbonyl vs. N-1 Sulfonyl Linker: Electronic Modulation of the Imidazoline Core and Target Binding

The target compound employs a carbonyl (C=O) linker between the cyclopropyl ring and the imidazoline N-1, whereas the structurally related 1-(ethylsulfonyl)-2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole (CAS 868218-00-2) features an SO₂ linker [1]. The carbonyl group is a weaker electron-withdrawing substituent (Hammett σₚ ≈ 0.43 for COCH₃) compared to the sulfonyl group (σₚ ≈ 0.68 for SO₂CH₃), resulting in different electron density distribution across the imidazoline ring. This electronic modulation affects the basicity of the imidazoline N-3 and the polarization of the C=N bond, both of which are critical for hydrogen-bonding interactions with the kinase hinge region [2]. Additionally, the sulfonyl analog introduces a tetrahedral sulfur geometry that alters the spatial trajectory of the ethyl group, potentially creating steric conflicts not present with the planar carbonyl linker in the target compound.

Electronic effects Sulfonamide vs. amide pKa modulation Kinase hinge binding

2-Thioimidazole Class-Level p38α MAP Kinase Inhibition: Scaffold Validation for Cytokine Modulation

The 2-[(4-methylbenzyl)thio]-4,5-dihydro-1H-imidazole scaffold—the core shared by the target compound—has demonstrated measurable inhibitory activity against p38α MAP kinase in biochemical assays. BindingDB records show that the N-1 unsubstituted precursor 2-[(4-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride (CAS 673434-77-0) inhibits p38α with reported IC₅₀ values ranging from 2.97 µM to 5.20 µM, depending on assay format [1]. More broadly, the 2-thioimidazole class has yielded optimized p38α inhibitors with IC₅₀ values in the low nanomolar range (as low as 2–52 nM) and potent suppression of TNF-α release from human whole blood (IC₅₀ as low as 52 nM) [2]. The target compound, bearing the cyclopropylcarbonyl N-1 substituent, represents a specific vector within this validated pharmacophore. While direct p38α IC₅₀ data for the target compound are not publicly available, the scaffold precedent establishes that the 4-methylbenzylthio-4,5-dihydroimidazole core is competent for p38α engagement, and the N-1 cyclopropylcarbonyl modification is predicted to modulate both potency and selectivity relative to the unsubstituted baseline [1].

p38 MAP kinase Cytokine inhibition TNF-α release Anti-inflammatory

Rotatable Bond Count and Molecular Flexibility: Target Compound vs. Aromatic Acyl Analogs

The target compound contains 7 rotatable bonds, as predicted by the SILDrug server (rotors = 7) [1]. In comparison, aromatic acyl analogs such as (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone and its p-tolyl variant (CAS 851804-85-8) possess similar or slightly higher rotatable bond counts (7–8), but these bonds involve aryl–carbonyl conjugation that restricts rotational freedom. The cyclopropylcarbonyl group in the target compound introduces a unique torsional profile: the cyclopropyl–C=O bond is highly restricted, while the remaining rotatable bonds (thioether CH₂–S, S–CH₂–aryl, and CH₂–CH₂ within the dihydroimidazole ring) retain flexibility. This differential flexibility pattern, where the N-1 substituent is rigidified while the 2-thioether side chain remains flexible, may reduce the entropic penalty upon target binding compared to fully aromatic acyl analogs where conformational restriction occurs on both sides of the molecule [2].

Molecular flexibility Rotatable bonds Entropic penalty Ligand efficiency

Procurement Application Scenarios for Cyclopropyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: SAR-Driven Research Contexts


N-1 Cycloalkyl SAR Expansion in p38α MAP Kinase Inhibitor Lead Optimization

The target compound serves as a specific SAR probe to investigate the impact of cyclopropyl versus larger cycloalkyl (cyclopentyl, cyclohexyl) and aromatic acyl N-1 substituents on p38α inhibitory potency and selectivity. As demonstrated by class-level BindingDB data [REFS-1 in Section_3, Evidence_Item 4], the 2-[(4-methylbenzyl)thio]-4,5-dihydro-1H-imidazole core is competent for p38α engagement (IC₅₀ = 2.97–5.20 µM for the unsubstituted scaffold). The target compound enables direct head-to-head comparison with the cyclopentyl analog and the unsubstituted precursor to quantify the contribution of cyclopropyl ring strain and conformational restriction to kinase binding affinity. This scenario is supported by the established SAR framework for 2-thioimidazole p38 inhibitors from the Laufer group [REFS-1 in Section_1].

Physicochemical Optimization of Membrane Permeability in the 2-Thioimidazole Series

With a predicted clogP of 3.32 and zero hydrogen-bond donors [REFS-1 in Section_3, Evidence_Item 1], the target compound occupies a favorable region of drug-like chemical space relative to the more polar N-1 unsubstituted scaffold (HBD = 1, lower clogP). Procurement for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies allows quantitative comparison of passive diffusion rates as a function of N-1 substitution. This addresses the key developability challenge of converting the polar 2-thioimidazole chemotype into cell-permeable tool compounds, a critical step for translating biochemical p38α inhibition (low nanomolar for optimized analogs) [REFS-2 in Section_3, Evidence_Item 4] into cellular activity.

Electronic Modulation of Imidazoline Basicity via N-1 Linker Comparison (Carbonyl vs. Sulfonyl)

The target compound's carbonyl linker preserves imidazoline basicity (predicted pKa ~7–8), whereas the sulfonyl analog (CAS 868218-00-2) is expected to depress pKa by ~1–1.5 units due to stronger electron withdrawal (Δσₚ ≈ +0.25) [REFS-1 and REFS-2 in Section_3, Evidence_Item 3]. This differentiated electronic profile makes the pair of compounds ideal for probing the role of imidazoline protonation state in hinge-region hydrogen bonding. Procurement of both compounds enables pKa determination by potentiometric titration and correlation with kinase inhibitory activity, providing actionable design principles for optimizing hinge-binding interactions across the 2-thioimidazole class.

Quote Request

Request a Quote for cyclopropyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.